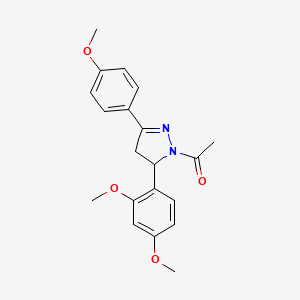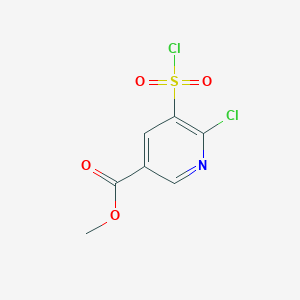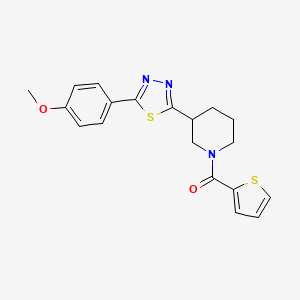
6-Chloro-3-(chloromethyl)-4-methylpyridazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Chloro-3-methyluracil is a recognized class of bioactive molecules and versatile ligands for coordination compounds with various biofunctional properties . It has been used as an unexplored building block for the self-assembly generation of a new bioactive copper (II) complex .
Synthesis Analysis
A preparation method of 6-chloro-3-methyl uracil adopts dimethyl malonate, cyclizes with N-methylurea under the alkaline condition of sodium methoxide, and obtains an intermediate .Molecular Structure Analysis
The compound shows a distorted octahedral {CuN 2 O 4 } coordination environment with two trans cmu − ligands adopting a bidentate N,O-coordination mode .Chemical Reactions Analysis
In a study, 6-chloro-3-methyluracil was used for the self-assembly generation of a new bioactive copper(II) complex . Its reactivity in the vicarious nucleophilic substitution (VNS), a specific type of nucleophilic substitution, has been described .Physical And Chemical Properties Analysis
The title compound co-crystallizes with acetic acid in the structure of the same symmetry and very similar layered arrangement as the crystals of its acetoxymethyl analog, despite the considerably different substituents and intermolecular contacts .Wissenschaftliche Forschungsanwendungen
Chemical Synthesis and Reactivity
Research has shown that derivatives of pyridazine, including compounds similar to 6-Chloro-3-(chloromethyl)-4-methylpyridazine, are involved in numerous chemical reactions. These compounds serve as intermediates in the synthesis of a wide range of heterocyclic compounds. For instance, the chlorination of methyl derivatives of pyridine and pyrazine by N-chlorosuccinimide leads to chloromethylpyridines, highlighting the reactivity of similar structures in successive chlorination reactions (Rubina et al., 1989). Additionally, nucleophilic substitution reactions of similar compounds have been extensively studied for their molecular aggregation, structure, and lipophilicity, which are crucial for developing pharmaceuticals and materials with specific properties (Katrusiak & Katrusiak, 2010).
Pharmaceutical and Antimicrobial Applications
Compounds with a pyridazine core are actively explored for their potential in medical applications, including antimicrobial and antimalarial activities. For example, the synthesis of novel triazolopyridine, pyridotriazine, and pyridine–pyrazole hybrid derivatives has been investigated for their antimicrobial and antioxidant activities. This research suggests the potential for derivatives of 6-Chloro-3-(chloromethyl)-4-methylpyridazine to serve as key intermediates in the development of new therapeutic agents (Flefel et al., 2018). Furthermore, specific derivatives have shown antimalarial activity, highlighting the compound's relevance in synthesizing agents against malaria (Werbel et al., 1987).
Material Science and Photophysical Properties
In material science, the structural and electronic properties of pyridazine derivatives are of interest. Detailed studies on compounds such as 6-Chloro-3-[(4-chloro-3-methylphenoxy)methyl][1,2,4]triazolo[4,3-b]pyridazine have been conducted, providing insights into their synthesis, structure analysis, and potential applications in designing materials with specific photophysical properties (Sallam et al., 2021).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
6-chloro-3-(chloromethyl)-4-methylpyridazine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6Cl2N2/c1-4-2-6(8)10-9-5(4)3-7/h2H,3H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOQGHMNBZNYCBM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN=C1CCl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6Cl2N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.03 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Chloro-3-(chloromethyl)-4-methylpyridazine | |
CAS RN |
1257535-35-5 |
Source


|
| Record name | 6-chloro-3-(chloromethyl)-4-methylpyridazine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

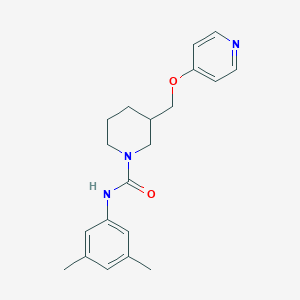

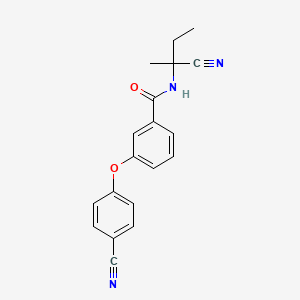

![(E)-4-(Dimethylamino)-N-[4-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-6-yl]but-2-enamide](/img/structure/B2960899.png)
![2-[(3-Pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)amino]acetic acid](/img/structure/B2960901.png)
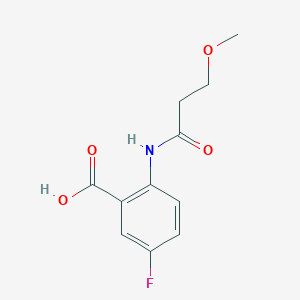
![1-[1-[(2-Methylpropan-2-yl)oxycarbonylamino]cyclobutyl]cyclobutane-1-carboxylic acid](/img/structure/B2960904.png)

![2,4-difluoro-N-(4-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzamide](/img/structure/B2960908.png)
![2-Butyl-4-(difluoromethyl)-3-methyl-2H-pyrazolo[3,4-b]pyridin-6(7H)-one](/img/structure/B2960909.png)
